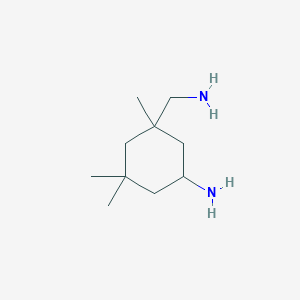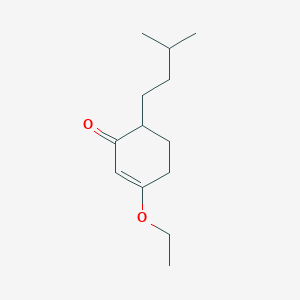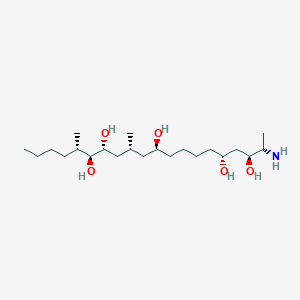
AP1 Metabolite
Vue d'ensemble
Description
AP1 Metabolite, also known as Aminopentol, belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Synthesis Analysis
The FOS/AP-1 complex has been found to regulate metabolic changes and cholesterol synthesis in human periovulatory granulosa cells . In the AP3/AP1 group, the metabolic pathways of flavonoid biosynthesis ranked first, and flavone and flavonol biosynthesis ranked eighth .
Molecular Structure Analysis
The structure of AP-1 is a heterodimer composed of proteins belonging to the c-Fos, c-Jun, ATF, and JDP families . AP-1 transcription factor is assembled through the dimerization of a characteristic bZIP domain (basic region leucine zipper) in the Fos and Jun subunits .
Chemical Reactions Analysis
Strain AP1 oxidizes fluoranthene using three alternative routes . The first route is initiated by dioxygenation at C-7 and C-8, producing a hydroxyacenaphthoic acid that is decarboxylated to acenaphthenone . The second route involves dioxygenation at C-1 and C-2, followed by dehydrogenation and meta cleavage of the resulting diol . The third route for fluoranthene degradation involves dioxygenation at C-2, C-3, and ortho cleavage .
Physical And Chemical Properties Analysis
The chemical diversity and dynamic range of metabolites pose particular challenges for detection, identification, and quantification . The relative molecular mass of the Lm-AP1 was 27.9919 kDa .
Applications De Recherche Scientifique
Application in Agricultural Science
Field
This application falls under the field of Agricultural Science .
Summary of the Application
AP1 Metabolite, also known as Andrographolide (AP1), is a major secondary metabolite in Andrographis paniculata, a plant species. This compound has been studied for its potential to enhance the production of secondary metabolites when the plant is grown at high densities .
Methods of Application
The study was conducted under controlled environmental conditions in a plant factory with artificial lighting (PFAL). The effect of plant density and harvest date on physiological responses, yield, and AP1 content in Andrographis paniculata was assessed using hydroponic conditions .
Results or Outcomes
The study found that the highest yield, number of leaves, and AP1 content were achieved at a moderate planting density (30 plants m -2). The optimal harvest time was found to be 90 days after transplanting (DAT) .
Application in Cancer Research
Field
This application falls under the field of Cancer Research .
Summary of the Application
AP1 Metabolite has been studied for its role in regulating immune responses in cancer. It is a critical regulator of nuclear gene expression during T-cell activation and is one of the downstream targets of the MAPK signaling cascade .
Methods of Application
The study involved examining the roles of AP1 in the regulation of anti-tumor immune responses, focusing on the regulation of immune checkpoints and Tregs .
Results or Outcomes
The study suggested that targeted therapy aiming to inactivate a signaling pathway such as the Mitogen Activated Protein Kinases (MAPKs) could potentially synergize with immune checkpoint blockade therapy .
Application in Marine Biology
Field
This application falls under the field of Marine Biology .
Summary of the Application
Aminopentol has been studied for its potential as a biomarker for aerobic methane oxidising bacteria in marine systems . These bacteria play a crucial role in regulating the amount of methane released into the environment .
Results or Outcomes
The study found that aminopentol was the most abundant BHP only in Methylomarinovum caldicuralii, while Methylomicrobium did not produce aminopentol at all . The study suggests that aminopentol is not a useful biomarker for marine aerobic methanotophic bacteria .
Application in Biochemistry
Field
This application falls under the field of Biochemistry .
Summary of the Application
Aminopentol has been studied for its role as an aminotransferase in biochemical reactions .
Methods of Application
The study involved examining the aminotransferase activities of Ap1 and Ap2, with a focus on aspartate:2-oxoglutarate aminotransferase (AspAT) activity .
Results or Outcomes
The study revealed that Ap1 and Ap2 exhibited the AspAT activity, while Ap2 catalyzed further aminotransferase activities with alanine (AlaAT) and LL-diaminopimelate .
Application in Environmental Science
Field
This application falls under the field of Environmental Science .
Summary of the Application
Aminopentol has been studied for its potential as a biomarker for aerobic methane oxidising bacteria in environmental systems . These bacteria play a crucial role in regulating the amount of methane released into the environment .
Results or Outcomes
Application in Pharmacology
Field
This application falls under the field of Pharmacology .
Summary of the Application
Aminopentol has been studied for its role as an inhibitor of ceramide synthases . Ceramide synthases are a family of enzymes involved in the synthesis of ceramides, a type of lipid molecule that plays a key role in cell signaling .
Methods of Application
The study involved examining the inhibitory effects of aminopentol on ceramide synthases .
Results or Outcomes
The study revealed that aminopentol effectively inhibits ceramide synthases .
Safety And Hazards
Polycyclic aromatic hydrocarbons (PAH) are pollutants that have generated some concern due to their toxic and carcinogenic potential . PAHs are introduced into the environment primarily from coal gasification or liquefaction processes as well as from contamination associated with the transport, transformation, and use of fossil fuels and derivatives .
Orientations Futures
Recent progress in decoding their biosynthetic pathway has facilitated stable heterologous production of betalains in several plant and microbial systems . Improved understanding of the molecular mechanism underlying PPARγ activity in the complex regulatory networks in metabolism, cancer, and inflammation may help to define novel potential therapeutic strategies for prevention and treatment of obesity, diabetes, or cancer .
Propriétés
IUPAC Name |
(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-OFFHYKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932479 | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AP1 Metabolite | |
CAS RN |
145040-09-1 | |
| Record name | Aminopentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



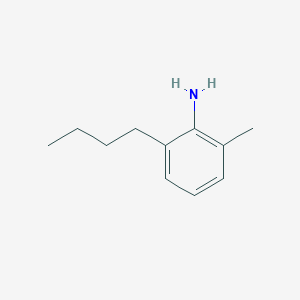
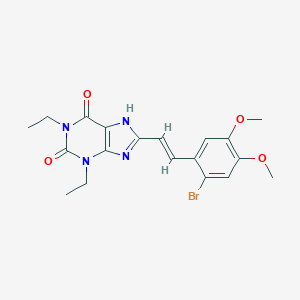
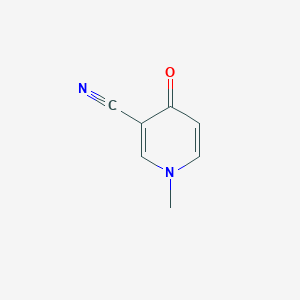

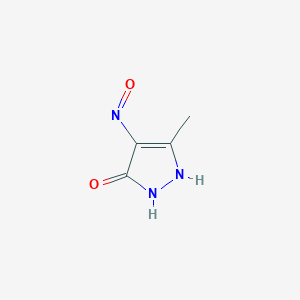
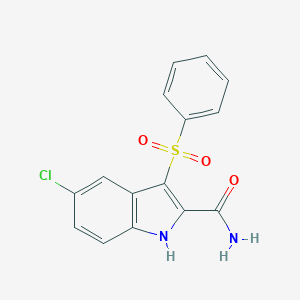
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

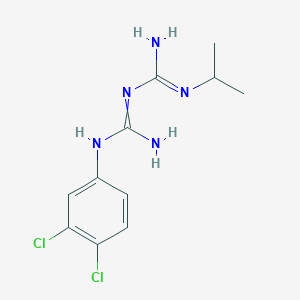
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
